![molecular formula C40H65KO13 B12300419 Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)
Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laidlomycin propionate potassium is a semi-synthetic variant of laidlomycin, a natural product derived from the bacterium Streptomyces. It is primarily used as a veterinary antibiotic to control gram-positive bacteria and as a feed additive to improve feed efficiency in cattle and poultry . This compound is known for its inhibitory activity against various mycoplasma species and its effectiveness in controlling coccidiosis in chickens .
準備方法
Synthetic Routes and Reaction Conditions: Laidlomycin propionate potassium is synthesized through a semi-synthetic process that involves the modification of laidlomycin. The synthesis typically includes the esterification of laidlomycin with propionic acid, followed by the addition of potassium to form the potassium salt .
Industrial Production Methods: Industrial production of laidlomycin propionate potassium involves fermentation of Streptomyces species to produce laidlomycin, which is then chemically modified to form the propionate ester. The final step involves the addition of potassium to form the potassium salt. This process ensures high purity and yield of the compound .
化学反応の分析
Types of Reactions: Laidlomycin propionate potassium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Laidlomycin propionate potassium has a wide range of scientific research applications, including:
作用機序
Laidlomycin propionate potassium exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, thereby preventing the formation of functional ribosomes and inhibiting protein synthesis . Additionally, it acts as an ionophore, facilitating the transport of ions across biological membranes, which disrupts the ion concentration gradient and affects bacterial metabolism .
類似化合物との比較
Monensin: Another ionophore antibiotic used in veterinary medicine.
Lasalocid: Similar to laidlomycin propionate potassium, used as a feed additive.
Salinomycin: An ionophore with similar applications in controlling coccidiosis and improving feed efficiency.
Uniqueness: Laidlomycin propionate potassium is unique due to its specific binding affinity to the 23S RNA of the bacterial ribosome and its dual role as an ionophore and antibiotic. This dual functionality makes it particularly effective in controlling gram-positive bacterial infections and enhancing feed efficiency in livestock .
特性
分子式 |
C40H65KO13 |
|---|---|
分子量 |
793.0 g/mol |
IUPAC名 |
potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate |
InChI |
InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1 |
InChIキー |
OXNOQXLCECXEBU-UHFFFAOYSA-M |
正規SMILES |
CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


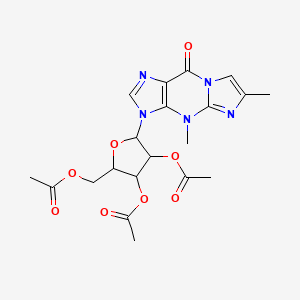

![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)
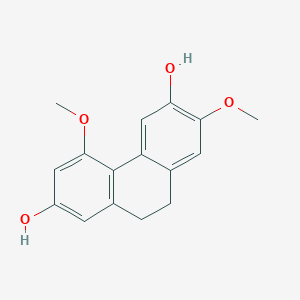
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]](/img/structure/B12300368.png)
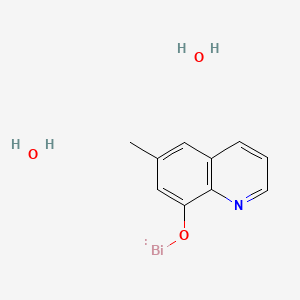
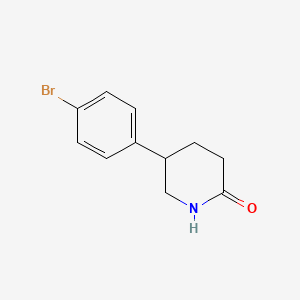
![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)
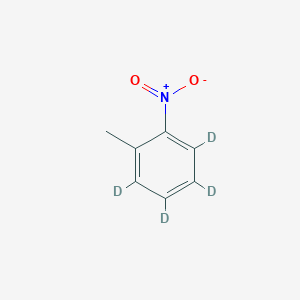
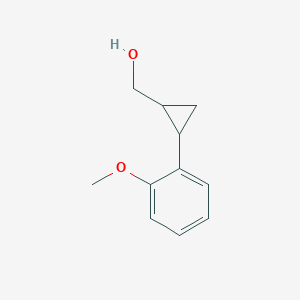

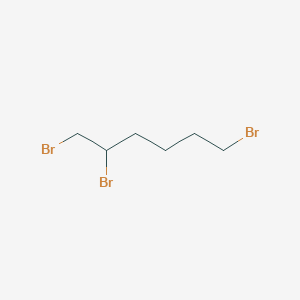
![4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12300413.png)

